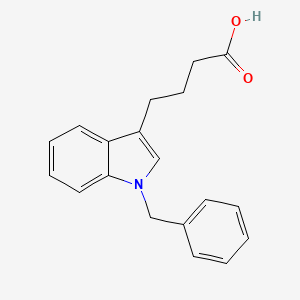

4-(1-benzyl-1H-indol-3-yl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

4-(1-benzylindol-3-yl)butanoic acid |

InChI |

InChI=1S/C19H19NO2/c21-19(22)12-6-9-16-14-20(13-15-7-2-1-3-8-15)18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14H,6,9,12-13H2,(H,21,22) |

InChI Key |

FFCLCCKNJAOVBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 4 1 Benzyl 1h Indol 3 Yl Butanoic Acid and Its Analogs

Direct Synthesis Routes for 4-(1-Benzyl-1H-indol-3-yl)butanoic Acid

The synthesis of this compound is most directly achieved through the modification of a pre-existing indole (B1671886) structure. This approach leverages the inherent reactivity of the indole nucleus, allowing for the strategic introduction of functional groups.

Derivatization from 4-(1H-indol-3-yl)butyric acid precursors

A primary and efficient route to this compound involves the direct N-alkylation of 4-(1H-indol-3-yl)butyric acid, also known as indole-3-butyric acid (IBA). wikipedia.orgnih.gov This method is advantageous as it starts from a readily available precursor. The core of this transformation is the deprotonation of the indole nitrogen, followed by nucleophilic attack on an alkylating agent.

A well-established procedure for the N-alkylation of indoles utilizes a strong base in a dipolar aprotic solvent. orgsyn.org For instance, indole can be treated with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) to generate the indolide anion. This anion then readily reacts with benzyl (B1604629) bromide to yield the N-benzylated product. orgsyn.org This general method is applicable to a variety of indoles and alkyl halides, offering high yields. orgsyn.org A one-pot protocol has also been developed for synthesizing related butyl-1H-indol-3-alkylcarboxylic acid derivatives, which similarly relies on N-alkylation steps. nih.gov

The synthesis can be viewed as a two-step process in practice:

Formation of the indole anion from 4-(1H-indol-3-yl)butyric acid using a strong base.

Reaction of the resulting anion with a benzyl halide, such as benzyl bromide or benzyl chloride. google.com

Mechanistic Considerations in Indole Functionalization for Synthesis

The functionalization of the indole ring is governed by its electronic properties. The indole nucleus is an electron-rich aromatic system, with the C3 position being the most nucleophilic and thus the most reactive towards electrophiles. mdpi.com This high reactivity at C3 is a cornerstone of many indole functionalization strategies. However, the nitrogen at the 1-position (N1) is also a site for reaction, particularly alkylation, after deprotonation.

Several classical and modern synthetic methods have been developed to construct the indole core itself, each with its own mechanistic underpinnings. These include:

Fischer Indole Synthesis : This widely used method involves the acid-catalyzed cyclization of an arylhydrazone. chemicalbook.comorganic-chemistry.org

Madelung Synthesis : This involves the base-catalyzed cyclization of N-acyl-o-toluidines. chemicalbook.com

Reissert Synthesis : A multi-step process starting from o-nitrotoluene and diethyl oxalate. chemicalbook.com

Bartoli Indole Synthesis : Involves the reaction of nitroarenes with vinyl Grignard reagents. chemicalbook.com

More recent advancements in C-H activation and functionalization provide regioselective pathways to substituted indoles. nih.govthieme-connect.de For N-alkylation, a plausible mechanism under copper catalysis involves the decomposition of a tosylhydrazone to a diazo compound, which then forms a copper-carbene intermediate. This species then reacts with the indole to form the N-alkylated product. rsc.org

Strategic N-Alkylation and Substituent Introduction on the Indole Core

The modification of the indole core, particularly at the nitrogen atom, is a critical step in the synthesis of this compound and its analogs.

Benzylation and Other N-Substitutions at the Indole 1-Position

N-alkylation of the indole ring is a common synthetic transformation. While traditional methods often require stoichiometric amounts of strong bases and potentially hazardous alkylating agents, newer catalytic methods have been developed. google.com

One effective method for N-benzylation involves using dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). This approach provides high yields under mild conditions and can be performed with or without a solvent. google.com Another well-documented procedure uses potassium hydroxide in DMSO with benzyl bromide, which is quick and results in a high yield of 1-benzylindole. orgsyn.org This method's applicability extends to various other indoles. orgsyn.org

Beyond simple benzylation, a range of catalytic systems have been developed for N-alkylation:

Copper-Catalyzed Alkylation : An efficient method uses copper iodide to catalyze the reaction between N-tosylhydrazones and indoles, yielding a variety of N-branched alkylated and N-benzylated indoles. rsc.org

Phase-Transfer Catalysis : Chiral phase-transfer catalysts have been used for the asymmetric N-alkylation of indoles. mdpi.com

Palladium and Iridium Catalysis : These transition metals are often employed for N-allylic alkylations, which introduce an allyl group to the indole nitrogen. mdpi.comrsc.org

Regioselectivity and Stereoselectivity in Indole Alkylation

A significant challenge in indole chemistry is controlling the regioselectivity of alkylation. Due to the high nucleophilicity of the C3 position, electrophilic attack often occurs there in preference to the N1 position. mdpi.com Achieving N-selectivity typically requires deprotonation of the indole nitrogen to enhance its nucleophilicity, making it more competitive with C3. The use of a base and a polar, aprotic solvent generally favors N-alkylation over C3-alkylation. orgsyn.org

Modern synthetic methods offer sophisticated control over regioselectivity:

Ligand-Controlled Regiodivergence : Copper hydride catalysis can be used to achieve either N- or C3-alkylation with high selectivity by choosing the appropriate phosphine (B1218219) ligand (e.g., DTBM-SEGPHOS or Ph-BPE). mit.edu

Catalyst System Control : In palladium-catalyzed reactions, the choice of base and reaction conditions can switch the selectivity between N1 and C3 alkylation. researchgate.net

Stereoselectivity is also a key consideration, particularly when creating chiral centers. Asymmetric N-alkylation has been achieved using various chiral catalysts, including phosphoric acids and metal-ligand complexes, to produce N-alkylated indoles with high enantiomeric excess. mdpi.comnih.gov

Derivatization Strategies of the Butanoic Acid Moiety and Linkers

The butanoic acid side chain of this compound offers a reactive handle for further chemical modifications. Standard carboxylic acid chemistry can be applied, but specific methods have been developed within the context of indole-containing molecules.

One notable derivatization is the oxidative lactonization of indole-3-butyric acids. nih.gov This reaction transforms the open-chain carboxylic acid into a cyclic lactone. The process can be catalyzed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), with manganese dioxide (MnO2) acting as the stoichiometric oxidant. This intramolecular cyclization occurs by forming a benzylic carbocation at the carbon adjacent to the indole ring, which is then trapped by the pendant carboxylic acid group. nih.gov The efficiency of this reaction is influenced by substituents on the indole ring; electron-donating groups tend to increase the yield. nih.gov

Other potential derivatizations of the butanoic acid moiety include:

Esterification : Reaction with an alcohol under acidic conditions to form an ester.

Amidation : Reaction with an amine, often activated by a coupling agent, to form an amide.

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

The synthesis of the butanoic acid linker itself can be achieved through methods like the Friedel-Crafts acylation of indole with succinic anhydride (B1165640) or its derivatives, followed by reduction of the resulting ketone. quora.com

Modifications at the Carboxylic Acid Terminus for Enhanced Interactions

The carboxylic acid group of indole-3-alkanoic acids is a frequent target for chemical modification to enhance interactions with biological targets. These modifications can range from simple esterification to the introduction of more complex functionalities designed to act as bioisosteres or to engage in specific binding interactions.

For instance, research into novel angiotensin II receptor 1 (AT1) antagonists has led to the synthesis of various indole-3-carboxylic acid derivatives. nih.gov In these studies, the carboxylic acid is often replaced with other acidic functional groups, such as tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry. This substitution can improve metabolic stability and binding affinity. nih.gov

Another common strategy involves the derivatization of the carboxylic acid into amides or esters. The synthesis of α-substituted indole-3-carboxylic acid derivatives as potential herbicides involved the initial protection of the indole-3-acetic acid as a methyl ester. frontiersin.org This intermediate was then alkylated at the α-position before final hydrolysis to the free acid. This temporary modification of the carboxylic acid terminus is a crucial step in enabling other transformations on the molecule. frontiersin.org

Further synthetic diversification is achieved by coupling the carboxylic acid with various amines or alcohols. For example, N-substituted derivatives of methyl 1H-indole-3-carboxylate have been synthesized through Ullmann-type intramolecular arylamination, showcasing the versatility of the ester as a handle for introducing a wide range of substituents. researchgate.net

Table 1: Examples of Modifications at the Carboxylic Acid Terminus of Indole-3-Alkanoic Acids This table is interactive. Click on the headers to sort.

| Original Group | Modified Group | Synthetic Strategy | Purpose | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Tetrazole | Multi-step synthesis | Bioisosteric replacement for enhanced binding and metabolic stability | nih.gov |

| Carboxylic Acid | Methyl Ester | Esterification (e.g., with methanol) | Protection for subsequent reactions (e.g., α-alkylation) | frontiersin.org |

| Carboxylic Acid | Amide | Amide coupling | Diversification for structure-activity relationship (SAR) studies | nih.gov |

Design and Synthesis of Alkyl Linker Variations

In the development of potential transport inhibitor response 1 (TIR1) antagonists, researchers have synthesized a series of α-substituted indole-3-carboxylic acid derivatives with varying alkyl chain lengths. frontiersin.orgnih.gov For example, analogs with hexanoic acid and heptanoic acid side chains were prepared to explore the impact of linker length on herbicidal activity. nih.gov The synthesis typically involves the nucleophilic substitution reaction of a protected indole-3-acetic acid intermediate with an appropriate alkyl bromide containing a terminal functional group, followed by deprotection. frontiersin.org

The general synthetic route to achieve these variations is outlined below:

Protection: The indole-3-acetic acid is protected, often as an ester, to prevent unwanted side reactions. frontiersin.org

Alkylation: The protected intermediate undergoes a nucleophilic substitution reaction with an alkyl halide of desired length (e.g., 1-bromo-4-chlorobutane (B103958) to eventually form a hexanoic acid chain). nih.gov

Deprotection: The protecting group is removed to yield the final indole-3-alkanoic acid with the modified linker. frontiersin.org

Table 2: Synthesized Variations of the Alkyl Linker in Indole-3-Alkanoic Acids This table is interactive. Click on the headers to sort.

| Compound Class | Alkyl Linker Structure | Resulting Acid | Reference |

|---|---|---|---|

| Indole-3-alkanoic acid | -(CH2)3-COOH | 4-(1H-Indol-3-yl)butanoic acid | wikipedia.org |

| Indole-3-alkanoic acid | -(CH2)5-COOH | 6-(1H-Indol-3-yl)hexanoic acid | nih.gov |

| Indole-3-alkanoic acid | -(CH2)6-COOH | 7-(1H-Indol-3-yl)heptanoic acid | nih.gov |

Advanced Synthetic Approaches for Related Indole Compounds

The synthesis of the indole core and its derivatives has been a subject of intense research, leading to the development of highly efficient and sophisticated methodologies. These advanced approaches aim to increase molecular complexity, reduce the number of synthetic steps, and improve the environmental footprint of the reactions.

Multicomponent and One-Pot Synthesis Protocols

Multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic chemistry, allowing for the assembly of complex molecules from simple starting materials in a single operation without isolating intermediates. nih.govarkat-usa.org These strategies are highly atom-economical and efficient.

A notable example is the three-component, one-pot procedure developed to assemble 3-indolepropionic acids from commercially available materials, which affords the target compounds in high yields without the need for chromatographic purification. nih.gov Another innovative approach involves the Brönsted acid-catalyzed one-pot synthesis of indoles from o-aminobenzyl alcohols and furans. nih.gov This method proceeds through the in situ formation of an aminobenzylfuran, which then undergoes recyclization to form the indole core. nih.gov

The versatility of MCRs is further highlighted by their use in synthesizing a wide array of indole-containing heterocyclic systems. arkat-usa.org For instance, the modular assembly of tetrahydrocarbolines, a core structure in many indole alkaloids, has been achieved through a multicomponent reaction of indoles, formaldehyde, and amino hydrochlorides. nih.gov Similarly, a straightforward one-pot synthesis of 3-substituted indole derivatives can be achieved by reacting indole, an active aldehyde, and acetylacetone (B45752) in ethanol (B145695). researchgate.net These methods significantly streamline the synthesis of complex indole derivatives. nih.govresearchgate.net

Green Chemistry Approaches in Indole Synthesis

In recent years, there has been a significant shift towards "green" synthetic methods that minimize environmental impact. benthamdirect.com These approaches often involve the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. tandfonline.comopenmedicinalchemistryjournal.com

Key green methodologies for indole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. It is considered an environment-friendly and efficient technique for synthesizing indole derivatives. tandfonline.comtandfonline.com

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic and non-flammable nature. Several multicomponent reactions for preparing 3-substituted indoles have been successfully carried out in water, making the processes more economical and eco-friendly. openmedicinalchemistryjournal.com Ionic liquids have also been employed as green reaction media. openmedicinalchemistryjournal.com

Catalyst-Free and Solvent-Free Reactions: Some indole syntheses can be performed under solvent- and catalyst-free conditions, for example, by using visible light irradiation. openmedicinalchemistryjournal.com These methods are inherently green as they eliminate the need for potentially toxic catalysts and organic solvents.

Sustainable Multicomponent Reactions: An innovative two-step reaction has been developed to assemble the indole core from inexpensive anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. This method is performed under mild conditions using ethanol as a solvent and, crucially, does not require a metal catalyst. rsc.org

Table 3: Comparison of Green Synthesis Approaches for Indoles This table is interactive. Click on the headers to sort.

| Green Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave Irradiation | Rapid reaction times, high efficiency, environmentally friendly. | Synthesis of various indole derivatives. | tandfonline.comtandfonline.com |

| Water as Solvent | Non-toxic, economical, eco-friendly. | Multicomponent synthesis of 3-substituted indoles. | openmedicinalchemistryjournal.com |

| Solvent- and Catalyst-Free | Eliminates waste from solvents and catalysts, economical. | Synthesis of indole derivatives via visible light irradiation. | openmedicinalchemistryjournal.com |

Biological Activities and Mechanistic Insights of 4 1 Benzyl 1h Indol 3 Yl Butanoic Acid and Its Derivatives

Enzymatic Inhibition Profiles and Molecular Targets

Research into 4-(1-benzyl-1H-indol-3-yl)butanoic acid and its derivatives has primarily centered on their ability to inhibit enzymes crucial to cancer and other pathologies. These include histone deacetylases (HDACs) and steroid 5α-reductase.

Histone Deacetylase (HDAC) Inhibition by this compound Analogs

Analogs of this compound have been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govnih.gov By removing acetyl groups from histone proteins, HDACs cause chromatin to condense, repressing transcription. Their inhibition can reactivate silenced tumor suppressor genes, making HDAC inhibitors a promising class of anticancer agents. mdpi.com

Structural modifications of the parent compound, indole-3-butyric acid (IBA), particularly the introduction of a hydroxamic acid group, have led to the development of potent HDAC inhibitors. researchgate.net Further modifications, including the addition of a benzyl (B1604629) group at the N-1 position of the indole (B1671886) ring and other substitutions, have been systematically explored to enhance potency and selectivity. nih.gov

The inhibitory activity of this compound analogs has been quantified against several HDAC isoforms, particularly the class I enzymes HDAC1 and HDAC3, and the class IIb enzyme HDAC6. These isoforms are key regulators of cell proliferation and survival. nih.gov

One study synthesized a series of derivatives and found that a compound designated as I13 , which features a 3,5-bis(trifluoromethyl)benzyl group on the indole nitrogen and a hydroxamic acid moiety, exhibited high potency. nih.govnih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, demonstrated significant activity in the nanomolar range. Specifically, the IC50 values for compound I13 against HDAC1, HDAC3, and HDAC6 were 13.9 nM, 12.1 nM, and 7.71 nM, respectively. nih.govnih.gov The parent compound of this series, 4-(4-(1H-indol-3-yl)butanamido)-N-hydroxybenzamide (I1 ), was less potent. researchgate.net

The table below summarizes the in vitro inhibitory potency of selected analogs against different HDAC isoforms.

| Compound ID | Structure | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |

| I2 | 4-(4-(1-benzyl-1H-indol-3-yl)butanamido)-N-hydroxybenzamide | 158 | 132 | 98.6 |

| I4 | 4-(4-(1-(4-(Trifluoromethyl)benzyl)-1H-indol-3-yl)butanamido)-N-hydroxybenzamide | 32.1 | 25.3 | 15.5 |

| I13 | N-hydroxy-4-(4-(1-(3,5-bis(trifluoromethyl)benzyl)-1H-indol-3-yl)butanamido)benzamide | 13.9 | 12.1 | 7.71 |

| Data sourced from a 2021 study on indole-3-butyric acid derivatives as HDAC inhibitors. nih.gov |

The anticancer activity of these HDAC inhibitors is linked to their ability to induce programmed cell death, or apoptosis. nih.gov Inhibition of HDACs leads to the accumulation of acetylated histones and non-histone proteins, such as transcription factors. This alters gene expression, ultimately triggering apoptotic pathways. nih.gov For instance, the potent derivative I13 was found to induce apoptosis, which is considered a key factor in its anticancer efficacy. nih.gov Other indole derivatives, such as 1-benzyl-indole-3-carbinol, have also been shown to induce cell cycle arrest, a common cellular response to DNA damage and a precursor to apoptosis. ebi.ac.uk This suggests that compounds based on the 1-benzyl-indole scaffold can effectively halt cell proliferation and promote cell death in cancer cells. ebi.ac.uk

Steroid 5α-Reductase Inhibition by Indole-Alkanoic Acids

In addition to HDAC inhibition, indole-alkanoic acids have been investigated as nonsteroidal inhibitors of steroid 5α-reductase. nih.gov This enzyme is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated DHT levels are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and prostate cancer. nih.gov

A novel series of indole-3-alkanoic acids with various N-benzyl substituents were synthesized and evaluated for their ability to inhibit steroid 5α-reductase. nih.gov Structure-activity relationship studies revealed that the length of the carboxylic acid side chain is crucial for activity, with butyric acid being the optimal chain. nih.gov These butanoic acid derivatives function as nonsteroidal inhibitors, which can be classified based on their mechanism. nih.gov Inhibitors of 5α-reductase can be competitive with the substrate (testosterone), the cofactor (NADPH), or uncompetitive, binding to the enzyme-NADP+ complex after product release. nih.gov Indole-based butanoic acid derivatives fall into the category of nonsteroidal aryl acids. nih.gov One particularly potent derivative, 4-[1-(6,6-dimethyl-6H-dibenzo[b,d]pyran-3-yl)methylindol-3-yl]butyric acid, demonstrated a very high in vitro inhibitory activity against rat prostatic 5α-reductase with an IC50 value of 5.0 nM. nih.gov

The development of dual-acting agents that can inhibit both 5α-reductase and antagonize α1-adrenergic receptors is a therapeutic strategy, particularly for BPH, as both pathways contribute to its symptoms. nih.gov While research has been conducted on dual inhibitors, the compounds identified typically belong to other chemical classes, such as arylpiperazine derivatives. nih.gov The available scientific literature from the conducted searches does not indicate that this compound or its close analogs have been specifically explored for this dual inhibitory profile. Therefore, while the concept of dual inhibition is an active area of research, its application to this particular indole scaffold has not been documented in the reviewed sources.

Other Enzyme Target Modulations by Indole-Butanoic Acid Derivatives

Elastase Inhibition and Kinetic Characterization

Recent research has identified derivatives of indole-3-butyric acid as promising inhibitors of elastase, an enzyme implicated in tissue degradation associated with various inflammatory diseases. A study focused on newly synthesized indole-(phenyl)triazole bi-heterocycles, which were derived from a 4-(1H-indol-3-yl)butanoic acid precursor, demonstrated significant inhibitory activity against elastase. researchgate.net

The entire series of synthesized compounds exhibited potent inhibition, with one of the most active molecules, a 3,5-dimethyl derivative, showing an IC50 value of 0.199 ± 0.002 µM. researchgate.net To understand the mechanism of action, kinetic studies were performed on the most potent compound in a related series (compound 9d). These investigations, utilizing Lineweaver-Burk plots, determined that the compound acts as a competitive inhibitor of elastase. researchgate.netresearchgate.net This mode of inhibition indicates that the derivative competes with the natural substrate for binding to the enzyme's active site, thereby forming an enzyme-inhibitor complex and blocking its catalytic activity. Further analysis using Dixon plots calculated the inhibition constant (Ki) for this competitive inhibitor to be 0.51 µM, quantifying its high affinity for the elastase enzyme. researchgate.netresearchgate.net These findings highlight the potential of modifying the indole-butanoic acid scaffold to develop potent and specific elastase inhibitors. researchgate.net

Table 1: Elastase Inhibition by an Indole-Triazole Derivative

| Compound | Inhibition Type | Ki (µM) |

|---|---|---|

| Compound 9d | Competitive | 0.51 |

Data sourced from studies on indole-(phenyl)triazole bi-heterocycles. researchgate.netresearchgate.net

Acetylcholinesterase (AChE) and Human Carbonic Anhydrase (hCA) Inhibition

Derivatives based on the indole scaffold have shown significant potential as dual inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isozymes I and II. The inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease, as it increases acetylcholine (B1216132) levels in the brain. tandfonline.comnih.gov Simultaneously, hCA inhibitors are used in treating various conditions, including glaucoma and epilepsy.

Studies on various heterocyclic compounds, including lignans (B1203133) and newly synthesized Mannich bases, have demonstrated potent, low nanomolar inhibition against both AChE and hCA isoforms. nih.govmdpi.com For instance, certain lignan (B3055560) derivatives exhibit Ki values in the range of 0.72 to 1.62 nM for AChE and 1.11 to 3.30 nM for hCA I and hCA II. nih.gov A series of novel Mannich bases also showed strong inhibition, with Ki values ranging from 8.6 to 41.0 nM against hCA II and 35.2 to 158.9 nM against AChE. mdpi.com One indole derivative, compound 5d, was identified as a selective and competitive inhibitor of AChE with an IC50 value of 29.46 µM, showing no significant activity against the related enzyme butyrylcholinesterase (BChE). tandfonline.com This dual-target capability of indole-related structures suggests their utility in developing treatments for complex neurodegenerative and physiological disorders. nih.govnih.gov

Table 2: Inhibition of AChE and hCA by Indole-Related and Other Compounds

| Compound Class | Target Enzyme | Ki Range (nM) |

|---|---|---|

| Lignans | AChE | 0.72 - 1.62 |

| Lignans | hCA I | 1.27 - 3.30 |

| Lignans | hCA II | 1.11 - 2.68 |

| Mannich Bases | AChE | 35.2 - 158.9 |

| Mannich Bases | hCA I | 12.3 - 154.0 |

| Mannich Bases | hCA II | 8.6 - 41.0 |

Data sourced from studies on various heterocyclic inhibitors. nih.govmdpi.com

Dihydrofolate Reductase (DHFR) Inhibition in Mycobacteria

The enzyme dihydrofolate reductase (DHFR) is a critical and validated target for antimicrobial drug development, as it is essential for the folate metabolism pathway required for mycobacterial growth. researchgate.netnih.gov Specifically, Mycobacterium tuberculosis DHFR (MtDHFR) has been the focus of inhibitors designed around an indole scaffold. These antifolates work by catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of vital cellular components. nih.gov

Research into benzyl-indole derivatives has shown that these compounds can be potent inhibitors of MtDHFR. researchgate.netnih.gov Molecular docking studies suggest that these inhibitors can interact with key amino acid residues like Gln28 and Phe31 within the enzyme's active site. researchgate.net A notable feature of MtDHFR is a specific glycerol-binding pocket that is not present in the human homolog (hDHFR), offering a pathway for developing selective inhibitors. nih.gov Certain benzyl-indole compounds are thought to interact with this pocket, contributing to their selectivity for the mycobacterial enzyme over the human one. researchgate.netnih.gov Structure-activity relationship (SAR) studies have revealed that electron-withdrawing groups on the benzylic ring can lead to a loss of activity. researchgate.net One study identified an inhibitor (compound 14) with an IC50 value of 6.0 nM against MtDHFR, demonstrating high potency and selectivity. researchgate.net

DNA Replication Enzyme Inhibition (e.g., Topoisomerase IV, DNA Gyrase)

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology and are validated targets for antibacterial agents. Inhibition of these enzymes disrupts DNA replication, leading to bacterial cell death. The fluoroquinolones are a well-known class of drugs that trap these enzymes on DNA, forming ternary drug-enzyme-DNA complexes that block the movement of the replication fork.

In organisms like Staphylococcus aureus, topoisomerase IV is often the primary target for most fluoroquinolones, while DNA gyrase is the main target for aminocoumarin antibiotics. Research has also explored other chemical scaffolds for this inhibitory activity. A series of benz[f]indole-4,9-dione analogs, which are structurally related to the indole core, were evaluated for their ability to inhibit human topoisomerase I and II. One derivative, 2-amino-3-ethoxycarbonyl-N-(4-fluorophenyl)-benz[f]indole-4,9-dione, showed potent inhibitory activity against topoisomerase I. While most compounds in that series were weak inhibitors of topoisomerase II, the findings suggest that indole-based structures can be tailored to selectively target different topoisomerase enzymes, representing a viable strategy for developing new antimicrobial agents.

Antimicrobial Research Applications of Related Indole Compounds

Antibacterial Efficacy and Spectrum of Activity

Indole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities, including potent antimicrobial effects against clinically significant bacteria. These compounds exhibit a broad spectrum of activity, targeting both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The structural versatility of the indole nucleus allows it to interact with multiple bacterial targets, making it a promising framework for developing new antibiotics that can circumvent existing resistance mechanisms. researchgate.net

Studies on various indole derivatives have demonstrated significant antibacterial efficacy. For example, a series of indole diketopiperazine alkaloids showed potent activity, with minimum inhibitory concentrations (MICs) as low as 0.39–1.56 µg/mL against S. aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. Another study on new indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties reported MIC values ranging from 3.125 to 50 µg/mL against a panel of bacteria and fungi. researchgate.net Notably, certain indole-triazole derivatives were more effective against MRSA than the reference antibiotic ciprofloxacin. researchgate.net The mechanism of action for some indole compounds involves the inhibition of bacterial efflux pumps, such as NorA in S. aureus, which contributes to antibiotic resistance. researchgate.net

Table 3: Minimum Inhibitory Concentration (MIC) of Various Indole Derivatives Against Selected Microbes

| Indole Derivative Class | Microorganism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Indole Diketopiperazine (3b, 3c) | Staphylococcus aureus | - | 0.39 - 1.56 | |

| Indole Diketopiperazine (3b, 3c) | Bacillus subtilis | - | 0.39 - 1.56 | |

| Indole Diketopiperazine (3b, 3c) | Pseudomonas aeruginosa | - | 0.39 - 1.56 | |

| Indole Diketopiperazine (3b, 3c) | Escherichia coli | - | 0.39 - 1.56 | |

| Indole-Thiadiazole (2h) | Staphylococcus aureus | ATCC 29213 | 6.25 | researchgate.net |

| Indole-Triazole (3d) | Staphylococcus aureus | ATCC 29213 | 6.25 | researchgate.net |

| Indole-Thiadiazole (2c) | MRSA | Clinical Isolate | 6.25 | researchgate.net |

| Indole-Triazole (3d) | MRSA | Clinical Isolate | 6.25 | researchgate.net |

| General Indole Derivatives | Bacillus subtilis | ATCC 6633 | 3.125 - 50 | researchgate.net |

| General Indole Derivatives | Escherichia coli | ATCC 25922 | 3.125 - 50 | researchgate.net |

MIC values are presented as a range or specific value as reported in the cited literature.

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| 4-(1H-indol-3-yl)butanoic acid |

| Indole-(phenyl)triazole bi-heterocycles |

| Acetylcholinesterase (AChE) |

| Human Carbonic Anhydrase (hCA) |

| Butyrylcholinesterase (BChE) |

| Lignans |

| Mannich bases |

| Dihydrofolate Reductase (DHFR) |

| Mycobacterium tuberculosis DHFR (MtDHFR) |

| Benzyl-indole derivatives |

| DNA Gyrase |

| Topoisomerase IV |

| Topoisomerase I / II |

| Fluoroquinolones |

| Aminocoumarins |

| Benz[f]indole-4,9-dione analogs |

| 2-amino-3-ethoxycarbonyl-N-(4-fluorophenyl)-benz[f]indole-4,9-dione |

| Indole diketopiperazine alkaloids |

| Indole-thiadiazole derivatives |

| Indole-triazole derivatives |

| Ciprofloxacin |

| Staphylococcus aureus |

| Methicillin-resistant Staphylococcus aureus (MRSA) |

| Bacillus subtilis |

| Pseudomonas aeruginosa |

Antifungal Efficacy and Spectrum of Activity

Indole derivatives represent a significant class of heterocyclic compounds that have attracted considerable attention for their pharmacological potential, including antifungal properties. eurekaselect.comingentaconnect.com Research has demonstrated that various modifications of the indole scaffold can lead to compounds with potent activity against a range of fungal pathogens.

Derivatives of indole have shown promising antifungal effects, particularly against Candida species, which are known for causing opportunistic infections in humans. nih.gov For instance, a series of indole-linked triazole derivatives exhibited excellent antifungal activities against Candida albicans and Candida krusei. nih.gov The latter is recognized as a potentially multidrug-resistant fungal pathogen, making the development of new active compounds essential. nih.gov In one study, newly synthesized indole derivatives containing 1,2,4-triazole moieties showed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms, including C. albicans and C. krusei. nih.gov

The antifungal efficacy of indole derivatives extends to plant pathogenic fungi as well. A study on novel indole derivatives containing a 1,3,4-thiadiazole ring revealed significant activity against 14 different plant pathogenic fungi. nih.govacs.org One particular compound, designated Z2, demonstrated superior bioactivity against Botrytis cinerea with an EC₅₀ value of 2.7 μg/mL, which was more potent than the commercial fungicides azoxystrobin (B1666510) (EC₅₀ = 14.5 μg/mL) and fluopyram (B1672901) (EC₅₀ = 10.1 μg/mL). nih.govacs.org In vivo tests on blueberry leaves confirmed its protective and curative effects. nih.govacs.org Similarly, other synthesized indole analogs have shown effectiveness against fungi such as Sclerotinia sclerotiorum, Altenaria solani, and Fusarium oxysporum. deepdyve.com

The structure-activity relationship (SAR) studies indicate that substitutions on the indole ring are crucial for antifungal activity. mdpi.com For example, the introduction of halogen substituents (I, Cl, or Br) at position 5 of the 3-hydroxy-2-oxindole and indole rings was found to be critical for exhibiting good antifungal activity. mdpi.com One such compound, 3u, showed the highest inhibitory activity against Rhizoctonia solani with an EC₅₀ of 3.44 mg/L. mdpi.com

Table 1: Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative Class | Fungal Strain | Activity Measurement | Result | Source |

| Indole-triazole derivative (3d) | C. krusei | MIC | 3.125 µg/mL | nih.gov |

| Indole-1,3,4-thiadiazole (Z2) | Botrytis cinerea | EC₅₀ | 2.7 µg/mL | nih.govacs.org |

| Azoxystrobin (Control) | Botrytis cinerea | EC₅₀ | 14.5 µg/mL | nih.govacs.org |

| Fluopyram (Control) | Botrytis cinerea | EC₅₀ | 10.1 µg/mL | nih.govacs.org |

| 3-indolyl-3-hydroxy oxindole (B195798) (3u) | Rhizoctonia solani | EC₅₀ | 3.44 mg/L | mdpi.com |

Proposed Mechanistic Pathways of Antimicrobial Action (e.g., DNA interaction, cell wall interference)

The antimicrobial effects of indole derivatives are believed to stem from multiple mechanisms of action. nih.gov These pathways often differ from those of conventional antimicrobial drugs, which may explain their effectiveness against resistant strains. nih.gov

One of the primary proposed mechanisms involves the disruption of the fungal cell membrane and cell wall integrity. nih.govacs.org Scanning electron microscopy (SEM) studies of Botrytis cinerea treated with an active indole-1,3,4-thiadiazole derivative (Z2) revealed alterations to the cell wall and membrane. nih.govacs.org This damage leads to increased cellular permeability and leakage of cellular contents, ultimately causing mycelial death. nih.govacs.org The increase in malondialdehyde (MDA) content observed in treated fungi further supports the occurrence of membrane lipid peroxidation. nih.govacs.org

Another potential mechanism is the inhibition of key enzymes necessary for fungal survival. nih.govacs.org Molecular docking studies and enzyme activity assays have suggested that some indole derivatives could act as succinate (B1194679) dehydrogenase inhibitors (SDHI). nih.govacs.org By inhibiting this crucial enzyme in the mitochondrial electron transport chain, the compounds disrupt cellular respiration and energy production.

Furthermore, interactions with DNA are another plausible pathway for the antimicrobial action of indole derivatives. nih.gov While the precise nature of this interaction is an area of ongoing research, it is believed that these compounds may interfere with DNA replication or transcription, leading to the inhibition of bacterial and fungal growth. nih.gov Some studies also suggest that indole derivatives can modulate and interfere with various physiological processes and functions within pathogenic bacteria, which may have parallels in fungal pathogens. acs.org

Antioxidant Properties of Indole-Butyric Acid Scaffolds

Indole derivatives, including those with a butyric acid side chain like Indole-3-butyric acid (IBA), have demonstrated significant antioxidant properties. mdpi.comnih.govresearchgate.net These compounds can act as free radical scavengers, protecting biological systems from oxidative damage. mdpi.com The indole ring itself is thought to be a key contributor to this antioxidant activity. mdpi.com

Studies on IBA have shown its ability to protect against experimentally induced oxidative damage to membrane lipids. mdpi.comnih.gov In one study, porcine thyroid homogenates were subjected to oxidative stress via the Fenton reaction, which generates highly reactive hydroxyl radicals. mdpi.comnih.govresearchgate.net IBA was shown to provide very promising antioxidant protection against this induced lipid peroxidation in a concentration-dependent manner. mdpi.comnih.govresearchgate.net The most effective concentrations were 10.0 mM and 5.0 mM, although concentrations as low as 1.25 mM were still effective. mdpi.comnih.govresearchgate.net Notably, IBA alone did not alter the basal level of lipid peroxidation, which is a favorable characteristic for a protective agent. mdpi.comnih.govresearchgate.net

The antioxidant efficacy of IBA is comparable to other well-known indole-based antioxidants like melatonin (B1676174) and indole-3-propionic acid. mdpi.com This suggests that the indole-butyric acid scaffold is a promising candidate for further research into natural protective agents against oxidative stress. mdpi.comnih.gov

Table 2: Protective Effect of Indole-3-Butyric Acid (IBA) against Iron-Induced Lipid Peroxidation

| IBA Concentration | Iron (Fe²⁺) Concentration | Lipid Peroxidation Level (MDA + 4-HDA) | Protective Effect | Source |

| 10.0 mM | 1200 µM | Significantly reduced | Effective | mdpi.com |

| 5.0 mM | 1200 µM | Significantly reduced | Effective | mdpi.com |

| 2.5 mM | 1200 µM | Significantly reduced | Effective | mdpi.com |

| 1.25 mM | 1200 µM | Significantly reduced | Effective | mdpi.com |

| 10.0 mM | 9.375 µM | Significantly reduced | Effective | mdpi.com |

Mechanisms of Oxidative Damage Protection in Biological Systems

The protective mechanisms of indole-butyric acid scaffolds against oxidative damage are multifaceted. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.gov ROS can cause widespread damage to lipids, proteins, and DNA.

Indole compounds like Indole-3-propionic acid are known free radical scavengers that can protect neuronal and hepatic microsomal membranes from oxidative stress. nih.gov Indole-3-butyric acid (IBA) is thought to act similarly, directly scavenging free radicals generated during processes like the Fenton reaction. mdpi.comnih.govresearchgate.net This scavenging activity prevents the initiation and propagation of lipid peroxidation, a chain reaction that damages cellular membranes. mdpi.comnih.gov The products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxyalkenals (4-HDA), are measured to quantify the extent of oxidative damage, and studies show that IBA effectively reduces their formation. mdpi.comresearchgate.net

In some contexts, the antioxidant effects of indole compounds may also be mediated through the induction of endogenous antioxidant defense systems. For example, the related auxin, indole-3-acetic acid (IAA), has been shown to protect soybean plants against drought-induced oxidative stress by enhancing the activity of heme oxygenase-1 (HO-1). nih.gov HO-1 is an enzyme that produces potent antioxidants like biliverdin. nih.gov While the mechanisms for IBA are still being fully elucidated, it is plausible that it could also influence cellular antioxidant enzyme systems in addition to its direct radical-scavenging properties. mdpi.comnih.gov

Investigations into Plant Biology and Auxin Function (for related indole-3-butyric acid)

Indole-3-butyric acid (IBA) is a naturally occurring plant hormone belonging to the auxin family. wikipedia.orgnih.gov It plays a crucial role in various aspects of plant growth and development, most notably in the formation of roots. nih.govoup.com While structurally similar to the principal auxin, indole-3-acetic acid (IAA), IBA often exhibits higher stability and can be more effective in promoting rooting in horticultural applications. nih.govoup.com Genetic evidence suggests that IBA functions primarily as a precursor to IAA, acting as a storage form that can be converted to the more active auxin when and where it is needed. wikipedia.orgfrontiersin.orgnih.gov

Altering the balance of IBA or its conversion to IAA has significant effects on plant development, impacting processes such as cotyledon expansion, apical hook formation, and lateral root development. oup.comnih.gov Mutants that are defective in the enzymes required for IBA-to-IAA conversion often display phenotypes consistent with auxin deficiency, such as smaller cotyledons and fewer lateral roots, highlighting the importance of this pathway for normal plant morphogenesis. oup.comnih.gov

Molecular Basis of Indole-3-Butyric Acid (IBA) Action as an Auxin

The primary molecular action of IBA as an auxin is mediated through its conversion to indole-3-acetic acid (IAA). wikipedia.orgfrontiersin.org While there is some evidence to suggest that IBA may have some direct auxin activity on its own, the predominant view supported by genetic studies is that its biological effects require its conversion to IAA. wikipedia.orgoup.comnih.gov

This conversion process allows the plant to maintain a stable pool of auxin precursor (IBA) that can be mobilized to produce active auxin (IAA) in specific tissues or in response to developmental cues. frontiersin.orgoup.com Mutants that are unable to convert IBA to IAA are insensitive to the growth-promoting effects of applied IBA but respond normally to IAA. nih.gov For example, IBA treatment fails to stimulate the formation of lateral roots in mutants that are defective in the conversion enzymes, indicating that IBA does not directly trigger this process but rather acts through its conversion product, IAA. frontiersin.org

The transport of IBA within the plant also differs from that of IAA. nih.govfrontiersin.org While both auxins are subject to transport between cells, they appear to use at least partially independent carrier proteins. oup.comfrontiersin.org This differential transport provides another layer of regulation, allowing the plant to control the spatial distribution of the IBA precursor pool separately from the active IAA pool. frontiersin.org

Enzymatic Conversion of IBA to Indole-3-Acetic Acid (IAA) and its Biological Implications

The conversion of IBA to IAA is an enzymatic process that occurs within specialized cellular organelles called peroxisomes. frontiersin.orgumn.edu The biochemical pathway is analogous to the β-oxidation of fatty acids, involving the sequential shortening of the butyric acid side chain by two carbon atoms to yield the acetic acid side chain of IAA. oup.comfrontiersin.orgnih.gov

Several key enzymes have been identified as essential for this conversion process in the model plant Arabidopsis thaliana. frontiersin.org These include:

IBR1 (IBA RESPONSE 1): A short-chain dehydrogenase/reductase. frontiersin.org

IBR3 (IBA RESPONSE 3): An acyl-CoA dehydrogenase/oxidase-like enzyme. frontiersin.org

IBR10 (IBA RESPONSE 10): A predicted enoyl-CoA hydratase. frontiersin.org

ECH2 (ENOYL-COA HYDRATASE 2): An enoyl-CoA hydratase. frontiersin.org

Mechanisms of Root Induction and Organogenesis in Plant Systems

No peer-reviewed studies detailing the specific mechanisms of action for this compound in plant root induction or organogenesis are currently available.

Structure Activity Relationship Sar Studies for 4 1 Benzyl 1h Indol 3 Yl Butanoic Acid and Its Derivatives

Influence of N-Benzyl Substitution on Biological Potency and Selectivity

The substitution at the N-1 position of the indole (B1671886) ring is a cornerstone of the SAR for this class of compounds. The introduction of a benzyl (B1604629) group, in particular, has been shown to be a pivotal determinant of biological activity. N-substituted indole derivatives have demonstrated increased anticancer activity against numerous cancer cell lines compared to their unsubstituted counterparts. rsc.org In fact, studies have shown that indole derivatives lacking a substitution at the N-1 position of the indole ring exhibit either significantly weaker activity or are completely inactive. nih.gov The hydrophobic properties of substituents at this position are considered critical for enhancing potency. nih.gov

The nature and position of substituents on the N-benzyl ring profoundly modulate the biological potency of the parent compound. Research indicates that both electron-donating and electron-withdrawing groups can influence activity, often in a position-dependent manner.

For instance, in a series of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid, the derivative with a 3-chloro substituent on the benzyl ring exhibited the highest inhibitory activity towards butyrylcholinesterase (BuChE). ptfarm.plresearchgate.net This suggests that the electronic character of the substituent on the N-benzylpiperidine fragment is a key factor for BuChE inhibitory activity. ptfarm.pl Similarly, studies on N-substituted indole-3-carboxamides as antioxidants found that halogenated derivatives were more active than non-halogenated ones. nih.gov The presence of halo substituents at both the ortho- and para-positions resulted in 100% inhibition of superoxide (B77818) anion formation. nih.gov

Conversely, some studies have found that substitutions at the para-position of the benzyl ring can decrease activity, possibly due to steric hindrance that impedes ligand-receptor interaction. nih.gov In other cases, electron-releasing groups like methyl and methoxy (B1213986) at the 2-, 3-, and 4-positions of the benzyl ring are well-tolerated, while strongly electron-withdrawing groups such as 4-CF3 can completely abolish product formation in certain synthetic pathways. acs.org In a series of tyrosinase inhibitors, derivatives with a 4-substitution on the benzyl ring showed better inhibitory potential. rsc.org A 4-methyl benzyl substitution yielded the highest potency, while an unsubstituted benzyl ring had lower activity, suggesting that substitutions generally favor inhibitory potency in this context. rsc.org

Table 1: Effect of N-Benzyl Ring Substituents on Biological Activity

| Parent Scaffold | Substituent on Benzyl Ring | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 1H-Indole-5-carboxylic acid amides | Chloro | 3- (meta) | Highest inhibitory activity towards BuChE. | ptfarm.plresearchgate.net |

| Indole-3-carboxamides | Halo substituents | 2,4- (ortho, para) | 100% inhibition of superoxide anion formation. | nih.gov |

| 1-benzyl-3-(phenylimino)indolin-2-one | Various | 4- (para) | Decreased antiplatelet activity due to possible steric hindrance. | nih.gov |

| Indole-based thiosemicarbazones | Methyl | 4- (para) | Highest tyrosinase inhibitory potency. | rsc.org |

| Indole-based thiosemicarbazones | Unsubstituted | - | Lower activity than substituted derivatives. | rsc.org |

| Indole | Methyl, Methoxy | 2-, 3-, 4- | Well-tolerated in synthetic reactions. | acs.org |

The three-dimensional conformation and steric bulk of the N-benzyl group play a significant role in the molecule's stability and interaction with its biological target. The presence of a bulky 1-benzyl substituent can increase the stability of the compound. nih.gov This is partly attributed to a steric effect that hinders the oligomerization of the reactive cation formed under protonation, a process that can lead to decomposition. nih.gov

However, steric bulk can also be detrimental to activity. While increasing the hydrophobicity of the substituent from a methyl to a phenyl or benzyl group can lead to a significant increase in potency, further increasing the size to a naphthyl substituent can cause the potency to collapse. rsc.org This collapse is attributed to steric hindrance within the active site of the target enzyme, preventing optimal binding. rsc.org This highlights a delicate balance where the substituent must be large enough to confer favorable hydrophobic interactions but not so large as to create unfavorable steric clashes.

Importance of the Butanoic Acid Side Chain and its Modifications

The butanoic acid side chain at the C-3 position of the indole ring is a critical pharmacophoric element, serving as a linker and providing a key binding moiety. Its length, flexibility, and terminal functional group are all crucial for optimal target interaction.

The length of the alkanoic acid linker is a key parameter that influences how a ligand fits into its binding site. For HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, it was noted that a short chain on the C3-substituent resulted in suboptimal interaction with a nearby hydrophobic pocket. rsc.org This led to further modifications aimed at lengthening the linker to improve this interaction. rsc.org In another study on HIV-1 capsid binders, the linker portion of the molecule was found to act on a solvent-exposed region, making it a prime candidate for synthetic modifications to influence anti-HIV activity. mdpi.com These findings underscore that the linker's length must be precisely tuned to bridge the distance between key anchoring points on the indole core and secondary binding pockets on the target protein.

The terminal carboxylic acid group of the butanoic acid side chain is frequently essential for biological activity, often acting as a key hydrogen bond donor/acceptor or a metal-chelating group. acs.org In the context of HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold was found to establish a critical chelating triad (B1167595) with two magnesium ions within the enzyme's active site. nih.gov The importance of this acidic moiety is further highlighted by findings that esterification of the carboxyl group can lead to a great reduction in the compound's activity, demonstrating its crucial role in binding. nih.gov The carboxyl group on an indole moiety can also form hydrogen bonds, which influences molecular interactions and binding. acs.org

Indole Ring Substituent Effects on SAR

Modifications to the indole ring itself provide another avenue for optimizing biological activity. The position and electronic properties of substituents on the benzopyrrole core can significantly affect potency and selectivity.

SAR analysis of certain indole derivatives revealed that the properties and positions of substituents on the indole ring are closely related to their anti-proliferative activity. nih.gov For example, a study on one series of compounds showed that introducing a substituent at the C-5 position of the indole ring could enhance anti-tumor activity, whereas placing a substituent at the C-7 position led to a significant reduction in activity. nih.gov Another study on meridianin derivatives as JAK/STAT3 signaling inhibitors showed that substituting the indole ring at the 5-position with a bromine atom led to varied effects depending on the other parts of the molecule. mdpi.com These findings indicate that specific positions on the indole ring are highly sensitive to substitution, and modifications must be made judiciously to achieve desired biological outcomes.

Table 2: Effect of Indole Ring Substituents on Biological Activity

| Parent Scaffold | Substituent on Indole Ring | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Oridonin-indole conjugate | Methoxy (OCH3) | 6- | Highest anti-proliferative activity in the series. | nih.gov |

| Oridonin-indole conjugate | Fluoro (F) | 6- | High anti-proliferative activity. | nih.gov |

| Oridonin-indole conjugate | Bromo (Br) | 6- | Moderate anti-proliferative activity. | nih.gov |

| Oridonin-indole conjugate | Methoxy (OCH3) | 5- | Less active than 6-OCH3. | nih.gov |

| Oridonin-indole conjugate | Chloro (Cl) | 5- or 6- | Lower activity than other halo- and methoxy-substituents. | nih.gov |

| Indole derivative | Various | 5- | Enhanced anti-tumor activity. | nih.gov |

Impact of Substituents on the Aromaticity and Electronic Properties of the Indole Heterocycle

The indole heterocycle is an electron-rich aromatic system, and its electronic properties are highly sensitive to the nature of attached substituents. The introduction of various functional groups onto the indole ring can significantly alter the molecule's electron density distribution, which in turn affects its ability to participate in crucial interactions such as π-π stacking, hydrogen bonding, and cation-π interactions with a biological target.

Theoretical studies, such as those performed using B3LYP calculations, have systematically evaluated the effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the indole scaffold. researchgate.net EDGs like methyl (-CH3), hydroxyl (-OH), and amino (-NH2) increase the electron density of the indole ring, which can enhance interactions with electron-deficient sites on a target protein. Conversely, EWGs such as nitro (-NO2) and cyano (-CN) decrease the ring's electron density. researchgate.net

This modulation of electronic properties directly impacts the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a key determinant of a molecule's reactivity and electronic transitions. mdpi.com Substituting the indole ring with a strong EWG like -NO2 can significantly lower both the HOMO and LUMO energy levels, resulting in a smaller energy gap. mdpi.com This tuning of orbital energies can be crucial for optimizing a compound's charge transfer properties and, consequently, its biological activity. mdpi.com

| Substituent Group | Type | Effect on Indole Ring Electron Density | Predicted Impact on HOMO-LUMO Energy Gap (Egap) |

|---|---|---|---|

| -CH3 (Methyl) | Electron-Donating (EDG) | Increase | Minor Increase |

| -OH (Hydroxyl) | Electron-Donating (EDG) | Significant Increase | Increase |

| -NH2 (Amino) | Electron-Donating (EDG) | Strong Increase | Significant Increase |

| -F (Fluoro) | Electron-Withdrawing (EWG) | Minor Decrease (by induction) | Minor Decrease |

| -CN (Cyano) | Electron-Withdrawing (EWG) | Decrease | Decrease |

| -NO2 (Nitro) | Electron-Withdrawing (EWG) | Strong Decrease | Significant Decrease |

Bioisosteric Replacements within the Indole Core and their Pharmacological Consequences

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool for lead optimization. cambridgemedchemconsulting.com In the context of indole derivatives, replacing the indole core with other heterocyclic systems can lead to profound changes in pharmacological activity, selectivity, and metabolic stability.

| Original Scaffold | Bioisosteric Replacement Strategy | Resulting Compound Example | Pharmacological Consequence | Reference |

|---|---|---|---|---|

| Indole | Replacement of the indole moiety with other heterocycles. | FD223 | Achieved high potency (IC50 = 1 nM) and selectivity (29-51 fold) for PI3Kδ. Showed significant antitumor efficacy in a xenograft model with no observable toxicity. | nih.govresearchgate.net |

Elucidation of Ligand-Target Binding Interactions through SAR Analysis

A primary goal of SAR studies is to understand how a ligand binds to its biological target on a molecular level. By systematically altering the ligand's structure and measuring the corresponding changes in activity, researchers can infer which parts of the molecule are critical for binding and which functional groups are interacting with specific residues in the target's binding pocket.

For indole-based compounds, SAR analysis has been crucial in identifying specific ligand-target interactions. For instance, research has shown that Indole-3-butyric acid (IBA), the parent acid of the title compound, has a notable affinity (Kd = 1-8 μM) for the conserved nucleotide binding site (NBS) found in the variable domain of antibodies. nih.gov Further analysis through computational docking and mass spectrometry confirmed that the interaction specifically involves photocrosslinking to the Y/F42 residue in the light chain's framework region. nih.gov This demonstrates how SAR can pinpoint a precise binding location.

In another example, a novel indole derivative, LKD1214, was identified as a suppressor of the Hedgehog (Hh) signaling pathway. nih.gov This pathway is often aberrantly activated in cancers like medulloblastoma. SAR and binding studies revealed that LKD1214 binds to the Smoothened (SMO) protein, but at a site distinct from other known SMO inhibitors like vismodegib. nih.gov Crucially, this alternative binding mode allows LKD1214 to maintain inhibitory activity against a drug-resistant SMO mutant (SmoD477H), highlighting the power of SAR in developing next-generation therapeutics that can overcome clinical resistance. nih.gov

| Indole Derivative | Biological Target | Key Findings from SAR/Binding Analysis | Reference |

|---|---|---|---|

| Indole-3-butyric acid (IBA) | Conserved Nucleotide Binding Site (NBS) of Antibodies | Demonstrates affinity (Kd = 1-8 μM) and photocrosslinks specifically to residue Y/F42 in the antibody light chain. | nih.gov |

| LKD1214 (a complex indole derivative) | Smoothened (SMO) Protein | Binds to a distinctive interface on SMO, allowing it to inhibit a drug-resistant mutant (SmoD477H) and suppress tumor growth. | nih.gov |

Computational Approaches in the Research of 4 1 Benzyl 1h Indol 3 Yl Butanoic Acid

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "4-(1-benzyl-1H-indol-3-yl)butanoic acid," docking studies are instrumental in understanding its potential as a therapeutic agent by predicting its interaction with biological targets.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking simulations have been crucial in identifying potential protein targets for indole (B1671886) derivatives. For compounds structurally related to "this compound," a significant area of investigation has been their inhibitory activity against HIV-1 integrase. nih.govtandfonline.com This enzyme is vital for the replication of the HIV-1 virus. nih.gov Docking studies of similar indole-based compounds have revealed specific binding modes within the active site of HIV-1 integrase. These models often show the ligand's carboxylate group chelating with essential divalent metal ions, typically Mg2+, within the enzyme's active site. tandfonline.com This interaction is a hallmark of many known integrase inhibitors. nih.gov

The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), is calculated to quantify the strength of the ligand-receptor interaction. For a series of benzimidazolyl diketo acid derivatives, which share structural similarities with the target compound, docking analyses were performed to correlate their predicted binding with their observed anti-HIV-1 activity. nih.gov While specific affinity values for "this compound" are not publicly available, the docking of analogous compounds provides a strong rationale for its potential interaction with HIV-1 integrase.

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding modes, molecular docking identifies the specific amino acid residues that form key interactions with the ligand. For inhibitors of HIV-1 integrase, the active site is characterized by a triad (B1167595) of acidic residues (e.g., Asp64, Asp116, and Glu152 in the prototype foamy virus integrase) that coordinate the catalytic metal ions. Docking studies of indole-based inhibitors have shown interactions with these and other conserved residues within the binding pocket. tandfonline.com

| Potential Target | Key Interacting Residues (Hypothesized) | Binding Site Characteristics |

| HIV-1 Integrase | Catalytic Triad (e.g., D64, D116, E152) | Hydrophobic pockets, presence of divalent metal ions (Mg2+) |

This table is based on docking studies of structurally related indole derivatives targeting HIV-1 integrase.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to examine the intrinsic properties of a molecule. These methods are used to understand the electronic structure, stability, and reactivity of compounds like "this compound."

Elucidation of Electronic Structure and Spectroscopic Properties of the Compound

DFT calculations are widely used to determine the optimized geometry and electronic properties of organic molecules. researchgate.netneliti.com For butanoic acid derivatives, methods like B3LYP with basis sets such as 6-31+G(d) are employed to calculate parameters like bond lengths, bond angles, and dihedral angles. researchgate.net These calculations can also predict spectroscopic data, including FT-IR, 1H NMR, and 13C NMR spectra, which can then be compared with experimental results for structural validation. researchgate.netneliti.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO-LUMO energy gap provides insights into the chemical reactivity and stability of the molecule. neliti.com Natural Bond Orbital (NBO) analysis can further elucidate the charge distribution and intramolecular interactions. Such studies on related indole derivatives have provided a deeper understanding of their structure and reactivity.

| Calculated Property | Significance | Typical DFT Functional/Basis Set |

| Optimized Geometry | Provides the most stable 3D structure | B3LYP/6-31+G(d) |

| HOMO/LUMO Energies | Indicates chemical reactivity and stability | B3LYP/6-31+G(d) |

| Spectroscopic Data (IR, NMR) | Aids in structural confirmation | B3LYP/6-31+G(d) |

| Natural Bond Orbital (NBO) Analysis | Describes charge distribution and bonding | B3LYP/6-31+G(d) |

This table represents common computational methods used for similar organic molecules.

Mechanistic Studies of Reaction Pathways in Synthesis

Computational chemistry can also be applied to study the mechanisms of chemical reactions. While specific mechanistic studies for the synthesis of "this compound" are not readily found in the literature, the synthesis of its precursors and analogs has been described. For example, the synthesis of 1-benzyl-indole-3-carbinol involves the formylation of 1-benzyl indole followed by reduction. nih.gov

DFT calculations could be employed to model the transition states and reaction intermediates of such synthetic steps. This would allow for the determination of activation energies and reaction thermodynamics, providing a detailed understanding of the reaction mechanism. For instance, in the synthesis of related heterocyclic compounds, computational studies have been used to investigate reaction pathways and predict the feasibility of different synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

For indole derivatives, QSAR studies have been successfully applied to various biological activities, including enzyme inhibition and auxin activity. nih.govunicamp.br A typical QSAR study involves calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic) for a series of compounds with known activities. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a predictive model. neliti.com

In a QSAR study on indoleacetamide derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase, it was found that the lipophilicity and dimensions of the substituent on the indole nitrogen were key determinants of activity. nih.gov Another study on 2,3-diaryl indoles as COX-2 inhibitors used Fujita-Ban analysis and found that hydrophobic functional groups were important for activity. tandfonline.com For "this compound," a QSAR model could be developed by synthesizing and testing a series of analogs with variations in the benzyl (B1604629) and butanoic acid moieties. Such a model would be invaluable for guiding the design of more potent derivatives.

| QSAR Application Area for Indole Derivatives | Key Findings from Representative Studies |

| Enzyme Inhibition (e.g., ICMT, COX-2) | Lipophilicity and steric properties of substituents are crucial for activity. nih.govtandfonline.com |

| Antiviral Activity (e.g., HIV-1) | Machine learning models can effectively predict anti-HIV activity based on molecular descriptors. researchgate.net |

| Auxin Activity | Molecular connectivity indices and lipophilicity are good predictors of growth-promoting effects. bohrium.com |

This table summarizes findings from QSAR studies on various classes of indole derivatives.

Development of Predictive Models for Biological Activity based on Structural Descriptors

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational drug design. nih.gov For this compound, QSAR models can be developed to establish a mathematical correlation between the compound's structural features and its biological activity. youtube.com These models are built by calculating a set of molecular descriptors for a series of related compounds and correlating them with their experimentally determined biological activities, such as inhibitory concentrations (IC₅₀) or binding affinities. nih.govnih.gov

The process begins with the calculation of various structural descriptors that quantify different aspects of a molecule's physicochemical properties. These descriptors fall into several categories, including electronic, hydrophobic, steric, and topological. nih.govresearchgate.net For instance, a QSAR study on indoloacetamides highlighted that good inhibitory activity was determined by the lipophilicity and dimensions of the substituent on the indole nitrogen. nih.gov In the case of this compound, key descriptors would likely include the size and electronics of the N-benzyl group and the flexibility of the butanoic acid side chain.

Once calculated, these descriptors are used as independent variables in statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. nih.govnih.gov Such a model for indole derivatives could predict the anticancer activity, antibacterial effects, or other biological endpoints. nih.govresearchgate.net The resulting QSAR equation allows researchers to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Table 1: Types of Molecular Descriptors in Predictive Modeling

| Descriptor Category | Description | Example(s) for this compound |

|---|---|---|

| Topological | Describes the atomic connectivity and shape of the molecule. | Wiener index, Kappa shape indices (κ) nih.gov |

| Electronic | Quantifies the electronic properties of the molecule. | Dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov |

| Hydrophobic | Measures the lipophilicity of the molecule. | LogP (octanol-water partition coefficient). |

| Steric/Geometric | Describes the three-dimensional size and shape of the molecule. | Molecular volume, surface area, radius of gyration. |

Rational Design of Novel Analogs with Enhanced Potency and Selectivity

Rational drug design uses the structural information of a lead compound like this compound and its biological target to design new analogs with improved characteristics. mdpi.com This process is iterative, combining computational modeling with chemical synthesis and biological testing to refine the molecular structure for better potency, selectivity, and pharmacokinetic properties. The indole nucleus is a versatile scaffold that can be readily modified at various positions to explore the structure-activity relationship (SAR). nih.govmdpi.com

For this compound, computational methods can guide modifications at several key positions:

The Benzyl Group: The aromatic ring of the benzyl substituent can be modified with various electron-donating or electron-withdrawing groups to alter electronic and steric properties, potentially enhancing binding to a target protein.

The Indole Core: Substitutions on the benzene (B151609) portion of the indole ring can modulate lipophilicity and introduce new interaction points. SAR studies have shown that the position of substituents on the indole ring is crucial for activity. nih.gov

The Butanoic Acid Chain: The length and flexibility of the alkyl chain can be altered to optimize the positioning of the terminal carboxylic acid group, which may be critical for forming key interactions like hydrogen bonds within a receptor's binding site.

Computational techniques such as molecular docking can simulate how these designed analogs bind to a target, predicting whether the proposed modifications will lead to more favorable interactions. mdpi.com For example, research on other indole-based compounds has successfully used this approach to design potent inhibitors of targets like Bcl-2 and topoisomerase. mdpi.comresearchgate.net

Table 2: Illustrative Rational Design Strategy for Analogs

| Modification Site on Core Scaffold | Proposed Modification | Desired Outcome | Computational Method |

|---|---|---|---|

| N1-Benzyl Ring | Add para-methoxy group | Enhance hydrogen bonding potential | Molecular Docking |

| C5-Position of Indole | Add fluorine atom | Increase metabolic stability and binding affinity | Free Energy Perturbation (FEP) |

| C3-Butanoic Acid Chain | Shorten to propanoic acid | Optimize geometry for binding pocket | Molecular Dynamics Simulation |

In Silico Screening and Virtual Drug Design Methodologies

In silico screening and virtual drug design are powerful methodologies for rapidly identifying promising drug candidates from large chemical databases. nih.gov These techniques are particularly valuable for exploring the potential of a specific chemical scaffold, such as the one provided by this compound. The two main approaches are ligand-based and structure-based virtual screening. nih.gov

Ligand-based virtual screening (LBVS) is employed when the structure of the biological target is unknown. It relies on the knowledge of existing active molecules. A model (pharmacophore) is built based on the shared structural features of known active compounds, and this model is then used to search databases for other molecules that fit the criteria. nih.gov

Structure-based virtual screening (SBVS) , most notably molecular docking, is used when the three-dimensional structure of the target protein is available. isfcppharmaspire.com In this process, a library of compounds, which could include thousands of virtual derivatives of this compound, is computationally "docked" into the binding site of the target. nih.govresearchgate.net Scoring functions then estimate the binding affinity for each compound, allowing them to be ranked. isfcppharmaspire.com This method has been successfully applied to discover indole derivatives as inhibitors for various targets, including DNA gyrase and SARS-CoV-2 main protease. nih.govacs.org

Following virtual screening, more rigorous computational methods like molecular dynamics (MD) simulations can be used on the top-ranked "hits." MD simulations provide insight into the stability of the ligand-protein complex over time, refining the understanding of the binding mode and interaction energies. acs.org These integrated computational approaches significantly increase the efficiency of the drug discovery pipeline by focusing laboratory efforts on compounds with the highest probability of success.

Table 3: Common Methodologies in Virtual Drug Design

| Methodology | Description | Common Software/Tools |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. | AutoDock, GOLD, Glide, DockThor researchgate.net |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Discovery Studio, MOE, LigandScout |

| Virtual Screening | Computationally screens large libraries of compounds against a target to identify potential hits. | ZINC database, PubChem, ChemSpider |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to study the stability and dynamics of the ligand-receptor complex. | GROMACS, AMBER, NAMD |

Future Research Directions and Therapeutic Potential of 4 1 Benzyl 1h Indol 3 Yl Butanoic Acid

Exploration of Novel Biological Targets and Signaling Pathways

Future research into 4-(1-benzyl-1H-indol-3-yl)butanoic acid should prioritize the identification and validation of its molecular targets and the signaling pathways it modulates. The structural similarity to other bioactive indoles provides a logical starting point for these investigations.

Analogy to Plant Auxins and Beyond: The core structure, 4-(1H-indol-3-yl)butanoic acid (IBA), is a well-known plant hormone that primarily exerts its effects by being converted to Indole-3-acetic acid (IAA), the major auxin. nih.govnih.gov This conversion process is dependent on peroxisomal β-oxidation. nih.gov In plants, IBA-derived IAA, in concert with nitric oxide (NO), plays a crucial role in regulating root development. nih.gov While this pathway is specific to plants, the ability of the butanoic acid side chain to undergo metabolic processing is an important characteristic. Research could explore if analogous metabolic activation occurs in mammalian systems and whether metabolites of this compound have distinct biological activities.